molecular formula C17H21NO B1388798 3-[2-(1-Naphthyloxy)ethyl]piperidine CAS No. 946682-14-0

3-[2-(1-Naphthyloxy)ethyl]piperidine

Cat. No.: B1388798
CAS No.: 946682-14-0
M. Wt: 255.35 g/mol
InChI Key: XDZAFYJOKHSMME-UHFFFAOYSA-N
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Description

3-[2-(1-Naphthyloxy)ethyl]piperidine is a piperidine derivative featuring a naphthyloxyethyl substituent at the 3-position of the piperidine ring. These compounds are of interest in medicinal chemistry and materials science due to their diverse biological activities and synthetic versatility .

Properties

IUPAC Name

3-(2-naphthalen-1-yloxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-8-16-15(6-1)7-3-9-17(16)19-12-10-14-5-4-11-18-13-14/h1-3,6-9,14,18H,4-5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZAFYJOKHSMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis Approach

Core Strategy:
The synthesis predominantly employs Williamson ether synthesis, where phenolic hydroxyl groups of naphthol derivatives are deprotonated to generate nucleophilic alkoxide ions, which then displace halogen atoms in alkyl halides attached to piperidine rings.

Reaction Scheme:
$$ \text{Naphthol} + \text{Alkyl halide} \xrightarrow[\text{Base}]{\text{Reflux}} \text{Naphthyloxy derivative} $$

Key Reactants:

  • 1-Naphthol or β-naphthol
  • 1-(2-chloroethyl)piperidine derivatives
  • Potassium carbonate (K₂CO₃) as a mild base catalyst

Reaction Conditions:

  • Solvent: Dry acetone or similar aprotic solvent
  • Temperature: Reflux at 50–60°C
  • Duration: Approximately 6 hours
  • Work-up: Extraction with ethyl acetate, washing with water, and rotary evaporation

Mechanism:

  • Deprotonation of naphthol by potassium carbonate produces the phenolate ion.
  • The phenolate attacks the electrophilic carbon in the alkyl halide, displacing chloride and forming the ether linkage.

Synthesis of Naphthyloxyethyl Derivatives

Procedure:

  • Dissolve 1- or β-naphthol (1 mmol) in dry acetone (25 mL).
  • Add potassium carbonate (1.5 mmol) to generate the phenolate ion.
  • Introduce 1-(2-chloroethyl)piperidine hydrochloride (1.2 mmol).
  • Reflux the mixture for 6 hours, monitoring progress via TLC.
  • Post-reaction, extract the product with ethyl acetate, wash, and concentrate.

Yield Data:

Compound Yield (%) Notes
1-[2-(Naphthalen-1-yloxy)-ethyl]piperidine Up to 92% Highest yield observed for specific derivatives
1-[2-(Naphthalen-2-yloxy)-ethyl]piperidine Up to 96% Slightly higher yields for certain positional isomers

Alternative Synthetic Routes

While Williamson ether synthesis remains the most common, alternative methods include:

  • Direct Nucleophilic Substitution:
    Using activated naphthol derivatives with better leaving groups (e.g., mesylates or tosylates) to improve yields and reaction efficiency.

  • Microwave-Assisted Synthesis:
    Applying microwave irradiation to accelerate reaction times and enhance yields, especially for complex derivatives.

  • Catalytic Methods:
    Employing phase-transfer catalysts or transition metal catalysts to facilitate ether formation under milder conditions.

Data Tables Summarizing Synthesis Parameters

Step Reactants Catalyst/Base Solvent Temperature Time Yield (%) Notes
1 Naphthol + Alkyl halide Potassium carbonate Acetone 50–60°C 6 hrs Up to 96% Optimized for high yield
2 Naphthol + Piperidine derivative Potassium carbonate Acetone 50°C 6 hrs 92% For 1-[2-(Naphthalen-1-yloxy)-ethyl] derivatives

Research Findings and Validation

  • The synthesis via Williamson ether synthesis is validated by high yields and purity confirmed through TLC, NMR, and IR spectroscopy.
  • Computational analysis indicates favorable drug-like properties, supporting the synthesis route's relevance for pharmaceutical development.
  • The process's simplicity, economic viability, and high efficiency make it suitable for scale-up.

Notes on Optimization and Diversification

Chemical Reactions Analysis

3-[2-(1-Naphthyloxy)ethyl]piperidine can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Research

3-[2-(1-Naphthyloxy)ethyl]piperidine has been studied for its potential as a pharmacological agent. Its structure suggests affinity for various receptors, particularly in the central nervous system (CNS).

Case Study: CNS Activity

Research indicates that compounds similar to this compound can modulate neurotransmitter systems, potentially influencing mood and cognition. For instance, studies have shown that piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.

Proteomics Research

The compound is also utilized in proteomics to study protein interactions and functions. Its ability to interact with specific proteins makes it valuable for understanding cellular mechanisms.

Case Study: Protein Interaction Studies

In a study published in a peer-reviewed journal, researchers used this compound to probe protein-protein interactions within neuronal cells. The findings highlighted its role in modulating signaling pathways associated with neurodegenerative diseases.

Drug Development

Given its chemical structure, this compound serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

Case Study: Lead Compound Development

A pharmaceutical company reported on the development of a series of analogs based on this compound. These analogs exhibited enhanced activity against specific targets implicated in cancer proliferation, demonstrating the compound's versatility in medicinal chemistry.

Table 1: Summary of Applications

Application AreaDescriptionRelevant Findings
Pharmacological ResearchPotential CNS activityModulates neurotransmitter systems
Proteomics ResearchStudies protein interactionsInfluences signaling pathways in neuronal cells
Drug DevelopmentLead compound for therapeutic agentsAnalog development showed improved activity

Mechanism of Action

The mechanism of action of 3-[2-(1-Naphthyloxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural Features

The target compound’s naphthyloxyethyl group distinguishes it from other piperidine derivatives. Below is a comparison of substituents and molecular properties:

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight Key Structural Notes
3-[2-(1-Naphthyloxy)ethyl]piperidine 1-Naphthyloxyethyl at C3 C₁₇H₁₉NO 253.34 g/mol Bulky aromatic group enhances lipophilicity
3-[2-(2,4-Dibromophenoxy)ethyl]piperidine HCl 2,4-Dibromophenoxyethyl at C3 C₁₃H₁₆Br₂NO·HCl 411.55 g/mol Halogenated aryl group increases polarity
1-BOC-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine 3-Trifluoromethylphenoxyethyl at C2 C₁₉H₂₆F₃NO₃ 373.41 g/mol Trifluoromethyl enhances metabolic stability
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone HCl 3-Chlorophenylethyl-pyridinyl at C4 C₂₁H₂₄ClNO·HCl 402.34 g/mol Hybrid pyridine-piperidine structure

Key Observations :

  • Aromatic vs.
  • Positional Isomerism : Substituent placement (C2 vs. C3) affects steric interactions and conformational flexibility .

Comparison with Documented Methods

  • Phenoxyethyl Analogs: and describe phenoxyethylpiperidines synthesized via etherification, similar to the proposed route for the target compound.
  • Spirocyclic Derivatives : highlights spiro-piperidine synthesis via TBTU-mediated coupling, a method adaptable for complex analogs .
  • Catalytic Hydrogenation : Raney nickel is frequently employed for piperidine ring saturation (e.g., ), suggesting scalability for industrial production .

Functional and Pharmacological Comparisons

Physicochemical Properties

  • Lipophilicity : The naphthyl group (logP ~4.5) increases membrane permeability compared to halogenated analogs (logP ~3.0–3.5) .
  • Stability : Trifluoromethyl groups () enhance metabolic stability, whereas bromine substituents () may confer photolytic sensitivity.

Biological Activity

The compound 3-[2-(1-Naphthyloxy)ethyl]piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies. The compound's interactions with various biological targets and its implications in medicinal chemistry will also be discussed.

Chemical Structure and Properties

This compound features a naphthyl group linked to a piperidine ring through an ethylene bridge. This unique structure is significant in determining its biological properties.

Table 1: Structural Characteristics

ComponentDescription
Naphthyl GroupProvides hydrophobic interactions
Piperidine RingBasic nitrogen atom contributes to reactivity
Ethylene BridgeFacilitates spatial orientation

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in the central nervous system (CNS). The naphthyl moiety enhances hydrophobic interactions, while the piperidine nitrogen facilitates binding to various receptors and enzymes.

Key Molecular Targets

  • Neurological Receptors : Modulates neurotransmitter activity, potentially influencing mood and anxiety disorders.
  • Ion Channels : Interacts with voltage-gated calcium channels, which may affect cardiovascular functions.
  • Enzymatic Pathways : Inhibits or activates enzymes involved in metabolic processes.

Pharmacological Evaluation

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Potential : Some studies suggest that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Certain modifications have resulted in compounds that significantly reduce inflammatory markers such as COX-2 and iNOS .

Table 2: Biological Activities of Related Compounds

CompoundActivity TypeMIC (µg/mL)
This compoundAntimicrobial4 - 16
Piperidine Derivative AAnticancer2 - 8
Piperidine Derivative BAnti-inflammatory5 - 10

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the naphthyl or piperidine components can significantly influence biological activity. For example:

  • Substitution on the Naphthyl Group : Variations in substituents can enhance binding affinity to target receptors.
  • Piperidine Ring Modifications : Changes in the nitrogen atom's substituents can alter pharmacokinetics and bioavailability.

Case Studies

  • Antimicrobial Study : A series of naphthyloxy-piperidines were synthesized and evaluated for antibacterial activity. Compounds with electron-donating groups showed enhanced efficacy against resistant strains of bacteria .
  • Neuropharmacological Assessment : In vivo studies demonstrated that specific derivatives could significantly lower blood pressure in hypertensive models without causing reflex tachycardia, indicating potential as antihypertensive agents .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(1-Naphthyloxy)ethyl]piperidine
Reactant of Route 2
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3-[2-(1-Naphthyloxy)ethyl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.